![molecular formula C16H13BrN2O3S B2497356 4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine CAS No. 823828-25-7](/img/structure/B2497356.png)
4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine
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Overview
Description
This compound is a derivative of oxazole, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It has a sulfonyl group attached to a bromophenyl group, and a methyl group attached to the nitrogen atom of the oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic oxazole ring, with the sulfonyl-bromophenyl group and the methyl group attached at different positions. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
Oxazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution reactions . The presence of the sulfonyl and bromophenyl groups may also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the sulfonyl and bromophenyl groups, and the position of these groups on the oxazole ring .Scientific Research Applications
- The synthesized compound has been tested for antimicrobial action against bacterial and fungal strains . Its potential as an antimicrobial agent could be valuable in combating Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium.
- The compound was evaluated for antioxidant activity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power . Its ability to scavenge free radicals suggests potential applications in oxidative stress-related conditions.
- Toxicity studies were conducted on freshwater cladoceran Daphnia magna Straus . Understanding its safety profile is crucial for potential therapeutic use.
- In silico analyses explored the compound’s antimicrobial effect and toxicity . These computational studies provide insights into its mode of action and safety.
- Researchers have developed synthetic routes to obtain this compound, which belongs to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . Understanding its synthesis pathways aids further exploration.
Antimicrobial Activity
Antioxidant Effect
Toxicity Testing
Drug Design and In Silico Studies
Chemical Chemoenzymatic Synthesis
Mechanism of Action
Target of Action
Similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Mode of Action
The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Biochemical Pathways
It’s known that similar compounds can interfere with the formation of bacterial biofilms, which are a major factor in the resistance of bacteria to antibiotics .
Pharmacokinetics
The lipophilic nature of the compound suggests that it may have good absorption and distribution characteristics .
Result of Action
The compound has shown promising results in antimicrobial activity, antioxidant effect, and toxicity assays . It has been suggested as a potential candidate for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Future Directions
properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-N-methyl-2-phenyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-18-15-16(19-14(22-15)11-5-3-2-4-6-11)23(20,21)13-9-7-12(17)8-10-13/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWAUBWNJZMADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine |
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